3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C23H22ClNO4 and its molecular weight is 411.88. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Monomer Synthesis and Characterization
A study by Kiskan & Yagci (2007) focused on a new monomer similar to 3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one. They synthesized a monomer with benzoxazine and coumarin rings, which underwent dimerization upon photolysis and showed a thermal ring-opening reaction. This work contributes to the understanding of the thermal and photochemical properties of benzoxazine-based compounds (Kiskan & Yagci, 2007).
Anticancer and Antimicrobial Potential
Katariya, Vennapu, and Shah (2021) synthesized compounds with a structure similar to the chemical of interest, incorporating oxazole, pyrazoline, and pyridine. These compounds were evaluated for anticancer activity against a 60 cancer cell line panel and exhibited in vitro antibacterial and antifungal activities. This suggests potential applications in developing novel anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Anti-inflammatory Drug Development
Zhang, Li, Cao, Tian, and Quan (2017) explored derivatives of 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one for anti-inflammatory applications. Their study indicated that these compounds could inhibit inflammatory responses, highlighting their potential in developing new anti-inflammatory drugs (Zhang et al., 2017).
Antibacterial Properties
Mathew, Aggarwal, Kumar, and Nath (2014) synthesized sulfur-containing dihydrochromeno[8,7-e][1,3]oxazine-2(8H)-thiones, demonstrating significant antibacterial efficacy against various bacterial strains. This research suggests that compounds related to 3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one could have potential as antibacterial agents (Mathew, Aggarwal, Kumar, & Nath, 2014).
properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4/c1-14-21(15-4-6-16(24)7-5-15)22(26)18-8-9-20-19(23(18)29-14)12-25(13-28-20)11-17-3-2-10-27-17/h4-9,17H,2-3,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNDZKDBMACSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4CCCO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one |
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